ReN-1869 vs. Mepyramine: Differential Efficacy in Histamine-Evoked Paw Edema
ReN-1869 hydrochloride demonstrates superior in vivo efficacy in a histamine-evoked paw edema model compared to the classic H1 antagonist mepyramine. ReN-1869 inhibited edema with an ED50 of approximately 300 μg/kg (i.p.) [1]. In contrast, mepyramine at a high dose of 10 mg/kg (i.p.) was unable to produce significant inhibition (0.29±0.06 vs. 0.34±0.05 mL in controls) [1].
| Evidence Dimension | In Vivo Efficacy (Inhibition of Histamine-Evoked Paw Edema) |
|---|---|
| Target Compound Data | ED50 ≈ 300 μg/kg (i.p.) |
| Comparator Or Baseline | Mepyramine: 10 mg/kg (i.p.) showed no significant inhibition |
| Quantified Difference | ReN-1869 is >33-fold more potent (ED50 0.3 mg/kg vs. no effect at 10 mg/kg) |
| Conditions | Mouse paw edema model; histamine injection; compounds administered intraperitoneally (i.p.) |
Why This Matters
This direct comparison demonstrates that ReN-1869's functional activity in a neurogenic inflammation model is not a class-wide property of all H1 antagonists, making it essential for studies targeting this pathway.
- [1] Olsen UB, Eltorp CT, Ingvardsen BK, Jørgensen TK, Lundbaek JA, Thomsen C, Hansen AJ. ReN 1869, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation. Eur J Pharmacol. 2002 Jan 18;435(1):43-57. View Source
